molecular formula C32H32O6 B3043185 Benzyl 6-O-trityl-alpha-D-mannopyranoside CAS No. 77455-30-2

Benzyl 6-O-trityl-alpha-D-mannopyranoside

Cat. No.: B3043185
CAS No.: 77455-30-2
M. Wt: 512.6 g/mol
InChI Key: XQGMUXAOIHBVMC-YOGXEWEVSA-N
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Description

Benzyl 6-O-trityl-alpha-D-mannopyranoside is a chemical compound with the molecular formula C32H32O6 and a molecular weight of 512.59 g/mol . It is a derivative of mannose, a type of sugar, and is characterized by the presence of a benzyl group and a trityl group attached to the mannopyranoside structure. This compound is commonly used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

The synthesis of Benzyl 6-O-trityl-alpha-D-mannopyranoside typically involves the protection of the hydroxyl groups of mannose. The trityl group is introduced to protect the 6-hydroxyl group, while the benzyl group is used to protect the anomeric hydroxyl group. The reaction conditions often involve the use of trityl chloride and benzyl chloride in the presence of a base such as pyridine or triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Benzyl 6-O-trityl-alpha-D-mannopyranoside undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl 6-O-trityl-alpha-D-mannopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 6-O-trityl-alpha-D-mannopyranoside involves its ability to act as a protecting group for hydroxyl functionalities in carbohydrate chemistry. The trityl and benzyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective modification of other parts of the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

Comparison with Similar Compounds

Benzyl 6-O-trityl-alpha-D-mannopyranoside can be compared with other similar compounds such as:

    Benzyl 6-O-trityl-beta-D-mannopyranoside: Similar structure but with a different anomeric configuration.

    Benzyl 6-O-trityl-alpha-D-glucopyranoside: Similar protective groups but derived from glucose instead of mannose.

    Benzyl 6-O-trityl-alpha-D-galactopyranoside: Similar protective groups but derived from galactose.

The uniqueness of this compound lies in its specific configuration and the protective groups used, which make it particularly useful in the synthesis of mannose-containing compounds .

Properties

IUPAC Name

(2S,3S,4S,5S,6R)-2-phenylmethoxy-6-(trityloxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32O6/c33-28-27(38-31(30(35)29(28)34)36-21-23-13-5-1-6-14-23)22-37-32(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-31,33-35H,21-22H2/t27-,28-,29+,30+,31+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGMUXAOIHBVMC-YOGXEWEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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